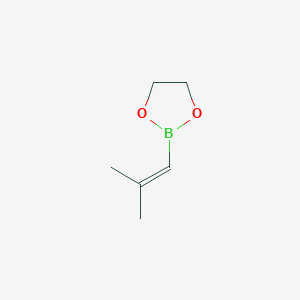
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane, also known as MIDA boronate, is a boron-containing organic compound that has gained significant attention in recent years. It is a versatile building block for the synthesis of various organic molecules and has been widely used in organic synthesis. In
Wirkmechanismus
The mechanism of action of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate is based on its ability to form stable boronate esters with alcohols. The 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane ligand stabilizes the boronate ester intermediate by coordinating to the boron atom, preventing hydrolysis. The boronate ester can then be used as a building block for the synthesis of various organic molecules.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a safe reagent to use in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has several advantages in organic synthesis, including its versatility as a building block, its stability under various reaction conditions, and its ease of handling. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate in organic synthesis. One potential application is in the synthesis of new pharmaceuticals and agrochemicals, where 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be used as a building block for the preparation of new compounds. Another potential application is in the development of new materials, where 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be used as a cross-linking agent. Additionally, the use of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate in asymmetric synthesis and chiral catalysis is an area of active research.
Conclusion:
In conclusion, 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate is a versatile building block for the synthesis of various organic molecules. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has the potential to be used in a wide range of applications in organic synthesis, and its use is an area of active research.
Synthesemethoden
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be synthesized through a one-pot reaction between an alkene and a boronic acid in the presence of a 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane (N-methyliminodiacetic acid) ligand. The reaction is typically carried out in an organic solvent, such as toluene or dichloromethane, under an inert atmosphere of nitrogen or argon. The 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane ligand plays a crucial role in the synthesis by stabilizing the boronate ester intermediate and preventing hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has been widely used in organic synthesis as a versatile building block for the preparation of various organic molecules, including pharmaceuticals, agrochemicals, and materials. It can be used as a protecting group for alcohols, a cross-coupling partner in Suzuki-Miyaura reactions, and a source of boronic acid in other reactions. 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has also been used in the synthesis of chiral compounds, where it can be used as a chiral auxiliary.
Eigenschaften
CAS-Nummer |
14560-03-3 |
|---|---|
Produktname |
2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane |
Molekularformel |
C6H11BO2 |
Molekulargewicht |
125.96 g/mol |
IUPAC-Name |
2-(2-methylprop-1-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H11BO2/c1-6(2)5-7-8-3-4-9-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
ABIOMDVNCQJATE-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)C=C(C)C |
Kanonische SMILES |
B1(OCCO1)C=C(C)C |
Synonyme |
2-(2-Methyl-1-propenyl)-1,3,2-dioxaborolane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




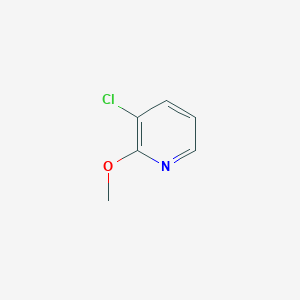
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
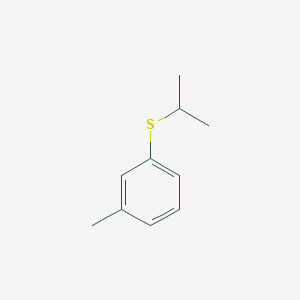
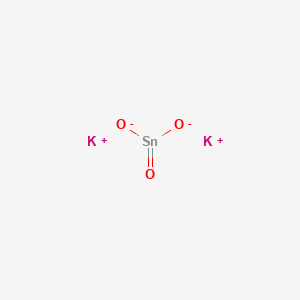
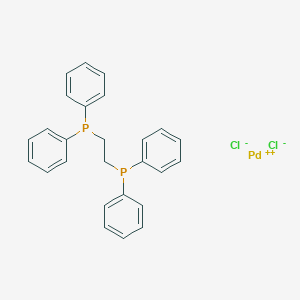
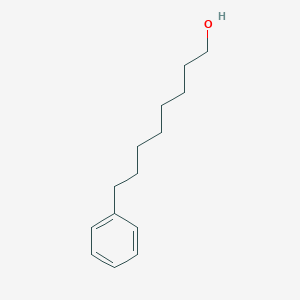
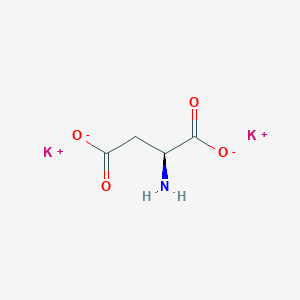
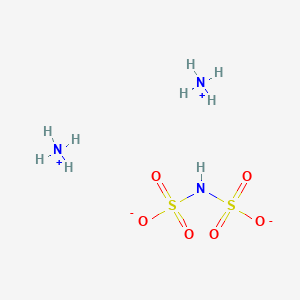
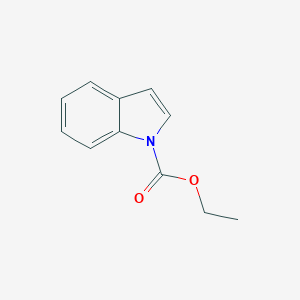
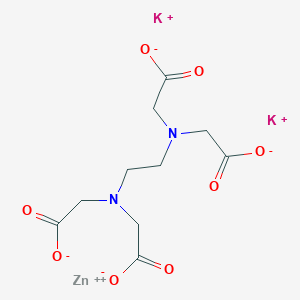
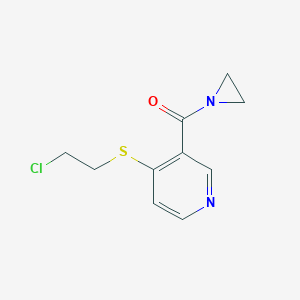
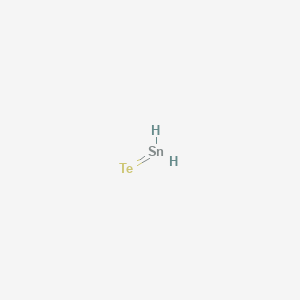
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)